H-Pro-gly-gly-OH

概要

説明

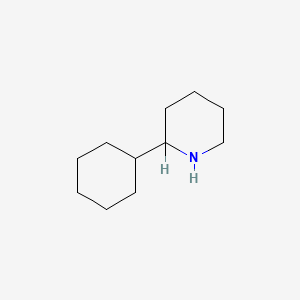

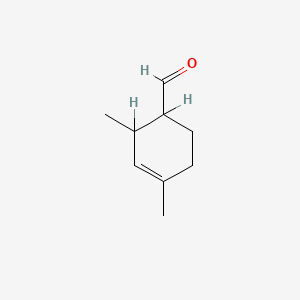

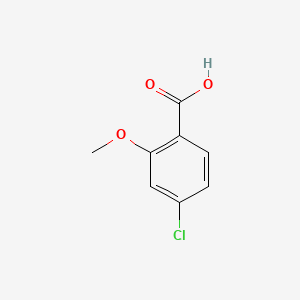

“H-Pro-gly-gly-OH” is an oligopeptide with the molecular formula C9H15N3O4 . It is also known by other names such as Pro-gly-gly, Pro-Gly-Gly-OH, and Prolyl-glycyl-glycine .

Molecular Structure Analysis

The molecular weight of “H-Pro-gly-gly-OH” is 229.23 g/mol . The IUPAC name is 2-[[2-[[2-(pyrrolidine-2-carbonyl)amino]acetyl]amino]acetic acid . The InChI and SMILES strings provide a textual representation of the molecule structure .Physical And Chemical Properties Analysis

“H-Pro-gly-gly-OH” has several computed properties. It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5. It also has a rotatable bond count of 5 . The exact mass and monoisotopic mass are both 229.10625597 g/mol .科学的研究の応用

Biophysical Studies

“H-Pro-gly-gly-OH” can be used in biophysical studies to understand peptide structure and dynamics. For instance, infrared spectroscopy can be applied to mobility-selected ions to study the conformational families of protonated peptides like Gly-Pro-Gly-Gly (GPGG), which is structurally similar to “H-Pro-gly-gly-OH” .

Enzyme Inhibition

Peptides containing the sequence Gly-Pro-Gly have been studied as potential enzyme inhibitors. For example, oligopeptides with sequences similar to “H-Pro-gly-gly-OH” have been shown to act as competitive inhibitors for certain enzymatic reactions .

Pharmaceuticals

In pharmaceutical research, peptides like “H-Pro-gly-gly-OH” are explored for their potential in developing targeted therapies for diseases such as cancer and cardiovascular disorders due to their specificity and potency .

Bioactive Properties

Research into bioactive peptides includes exploring their antimicrobial, antihypertensive, antioxidant activities, and other health-related effects. Peptides with sequences similar to “H-Pro-gly-gly-OH” could contribute to these areas of study .

Nanotechnology

Peptides are also applied in nanotechnology, particularly as targeting moieties and nanocarriers to enhance the effectiveness of therapeutic agents. The properties of “H-Pro-gly-gly-OH” could be leveraged in designing nanosystems for diagnosing and managing diseases like sepsis .

Safety and Hazards

The safety data sheet for “H-Pro-gly-gly-OH” suggests avoiding breathing mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

作用機序

- Thrombin plays a crucial role in converting fibrinogen (a soluble protein) into fibrin (insoluble fibers), which forms the basis of blood clots .

- As a result, fibrinogen remains intact, and fibrin clot formation is inhibited .

Target of Action

Mode of Action

- interacts with thrombin by binding to its active site.

Biochemical Pathways

特性

IUPAC Name |

2-[[2-[[(2S)-pyrrolidine-2-carbonyl]amino]acetyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3O4/c13-7(11-5-8(14)15)4-12-9(16)6-2-1-3-10-6/h6,10H,1-5H2,(H,11,13)(H,12,16)(H,14,15)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAAQQNHQZBOWFO-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7561-25-3 | |

| Record name | Prolyl-glycyl-glycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007561253 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the structure of H-Pro-Gly-Gly-OH impact its catalytic activity in the aldol reaction compared to other similar tripeptides?

A1: While H-Pro-Gly-Gly-OH (3a) showed promising enantioselectivity (45% ee) in catalyzing the reaction between 2,2,2-trifluoroacetophenone and acetone, it wasn't the most effective catalyst in the study []. The research demonstrated that incorporating an alanine residue at the C-terminus, as seen in H-Pro-Gly-Ala-OH (3d), led to significant improvement in both yield and enantioselectivity []. This suggests that the presence and stereochemistry of the C-terminal amino acid significantly influence the catalyst's interaction with reactants and the resulting transition state stabilization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-(Dimethylamino)phenyl]prop-2-enal](/img/structure/B1347037.png)